Methyl (2-methylpropyl)phosphonate
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Overview
Description
Methyl (2-methylpropyl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a methyl and a 2-methylpropyl group. This compound is part of a broader class of phosphonates, which are known for their stability and diverse applications in various fields, including agriculture, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl (2-methylpropyl)phosphonate can be synthesized through several methods. One common approach involves the Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide. For instance, the reaction of trimethyl phosphite with 2-methylpropyl bromide under reflux conditions can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Arbuzov reactions. The process is optimized for high yield and purity, often employing continuous flow reactors to maintain consistent reaction conditions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl (2-methylpropyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The phosphonate group can be oxidized to form phosphonic acids.
Substitution: The alkyl groups attached to the phosphorus atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Substitution: Reagents such as alkyl halides and nucleophiles like amines or alcohols are used.
Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide, facilitate hydrolysis.
Major Products Formed
Oxidation: Phosphonic acids.
Substitution: Various substituted phosphonates.
Hydrolysis: Phosphonic acid derivatives.
Scientific Research Applications
Methyl (2-methylpropyl)phosphonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: Studied for its potential as a biochemical probe due to its stability and reactivity.
Medicine: Investigated for its potential use in drug development, particularly in designing enzyme inhibitors.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals
Mechanism of Action
The mechanism of action of methyl (2-methylpropyl)phosphonate involves its interaction with molecular targets through its phosphonate group. This group can form strong bonds with metal ions and enzymes, inhibiting their activity. The compound’s stability and ability to form multiple bonds make it effective in various applications, including enzyme inhibition and metal chelation .
Comparison with Similar Compounds
Similar Compounds
- Dimethyl methylphosphonate
- Diethyl methylphosphonate
- Methyl ethylphosphonate
Comparison
Methyl (2-methylpropyl)phosphonate is unique due to its specific alkyl groups, which confer distinct chemical properties and reactivity. Compared to dimethyl methylphosphonate and diethyl methylphosphonate, it has a bulkier structure, which can influence its reactivity and interactions with other molecules. This uniqueness makes it suitable for specific applications where other phosphonates might not be as effective .
Properties
CAS No. |
922550-89-8 |
---|---|
Molecular Formula |
C5H12O3P- |
Molecular Weight |
151.12 g/mol |
IUPAC Name |
methoxy(2-methylpropyl)phosphinate |
InChI |
InChI=1S/C5H13O3P/c1-5(2)4-9(6,7)8-3/h5H,4H2,1-3H3,(H,6,7)/p-1 |
InChI Key |
ZINPYSWBXNRZIB-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)CP(=O)([O-])OC |
Origin of Product |
United States |
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